
SRI-36160
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Descripción general
Descripción
SRI-36160 is a potent inhibitor of Wn/ß-catenin signaling in cancer cells.
Q & A
Basic Research Questions
Q. How can researchers systematically identify knowledge gaps about SRI-36160 during literature reviews?
Methodological Answer: Begin with a structured approach using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to define search parameters . Utilize databases like PubMed and Semantic Scholar’s "ask this paper" AI tool to extract key methodological details (e.g., synthesis protocols, bioactivity assays) from existing studies . Cross-reference citation maps to identify under-cited or conflicting findings. Maintain a spreadsheet to track gaps, such as unvalidated mechanisms of action or unexplored structural analogs .
Q. What experimental protocols are critical for the initial characterization of this compound?
Methodological Answer: Follow standardized guidelines for chemical characterization:
- Purity analysis: Use HPLC (≥95% purity threshold) with UV-Vis detection, referencing ICH Q2(R1) validation parameters .
- Structural elucidation: Combine NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) with internal calibration .
- Thermal stability: Perform thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds .
Document protocols in replicable detail, including instrument calibration steps and solvent batch details .
Q. How should hypotheses about this compound’s mechanism of action be formulated?
Methodological Answer: Develop hypotheses through iterative cycles of deductive reasoning:
Data-driven premise: Start with observed bioactivity (e.g., IC₅₀ values from kinase assays) .
Mechanistic plausibility: Use molecular docking simulations (AutoDock Vina) to predict target binding affinities .
Falsifiability: Design control experiments (e.g., knockout cell lines or competitive inhibitors) to test specificity .
Ensure hypotheses are narrow enough to avoid overgeneralization but broad enough to permit exploratory variants .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
Methodological Answer: Apply a tiered analytical strategy:
Meta-analysis: Pool datasets using PRISMA guidelines, stratifying by variables like dosage forms (e.g., nanoemulsions vs. free compound) or species-specific metabolic pathways .
In silico modeling: Use physiologically based pharmacokinetic (PBPK) models (GastroPlus®) to simulate interspecies differences .
Experimental replication: Repeat disputed assays under harmonized conditions (e.g., ISO 17025-accredited labs) with blinded analysts to reduce bias .
Report discrepancies transparently in supplementary materials, emphasizing confounding factors (e.g., solvent polarity in solubility studies) .
Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?
Methodological Answer: Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments): Use fractional factorial designs to test variables (catalyst loading, temperature) and identify critical process parameters .
- In-line analytics: Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate stereochemistry .
- Green chemistry: Replace hazardous solvents (e.g., DCM) with bio-based alternatives (cyclopentyl methyl ether) to improve sustainability without compromising yield .
Validate optimized routes with ≥3 independent batches and chiral HPLC verification .
Q. How should multi-modal data (e.g., genomic, proteomic) be integrated to elucidate this compound’s polypharmacology?
Methodological Answer: Adopt a systems biology workflow:
Data harmonization: Normalize omics datasets (RNA-seq, LC-MS proteomics) using ComBat or SVA to correct batch effects .
Network pharmacology: Construct interaction networks (Cytoscape) linking this compound’s targets to disease pathways (KEGG, Reactome) .
Machine learning: Train random forest models on feature matrices (e.g., gene expression + binding affinities) to predict off-target effects .
Use Shiny apps for interactive visualization and hypothesis generation .
Q. Data Presentation and Reproducibility
Q. What statistical frameworks are recommended for reporting this compound’s dose-response relationships?
Methodological Answer:
- Non-linear regression: Fit data to Hill equations (GraphPad Prism) with 95% confidence intervals for EC₅₀/IC₅₀ values .
- Outlier handling: Predefine exclusion criteria (e.g., ROUT method, Q=1%) in protocols to avoid post hoc bias .
- Open data: Deposit raw datasets in FAIR-aligned repositories (Zenodo) with metadata templates for replication .
Q. How can researchers address reproducibility failures in this compound’s in vivo efficacy studies?
Methodological Answer:
- Preclinical rigor: Adopt ARRIVE 2.0 guidelines for animal studies, including power analyses and randomization .
- Material standardization: Source this compound from a single batch (Certificate of Analysis provided) and validate vehicle compatibility .
- Collaborative validation: Partner with independent labs for cross-validation, sharing SOPs via protocols.io .
Propiedades
Fórmula molecular |
C18H17Cl2N3 |
---|---|
Peso molecular |
346.26 |
Nombre IUPAC |
5,6-Dichloro-2-(4-piperidin-1-yl-phenyl)-1H-benzoimidazole |
InChI |
InChI=1S/C18H17Cl2N3/c19-14-10-16-17(11-15(14)20)22-18(21-16)12-4-6-13(7-5-12)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H,21,22) |
Clave InChI |
GCHIDGDINQWQIJ-UHFFFAOYSA-N |
SMILES |
ClC1=C(Cl)C=C2N=C(C3=CC=C(N4CCCCC4)C=C3)NC2=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SRI36160; SRI 36160; SRI-36160 |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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